
AEOL-10150
Overview
Description
AEOL-10150 is a broad-spectrum metalloporphyrin superoxide dismutase mimic specifically designed to neutralize reactive oxygen and nitrogen species . It has shown potential as a medical countermeasure against national security threats, including sulfur mustard, nerve agent exposure, and radiation pneumonitis following radiological or nuclear incidents . This compound is also known as MnTDE-2-ImP5+ and has the molecular formula C48-H56-Mn-N12.5-Cl with a molecular weight of 1033.257 .
Preparation Methods
AEOL-10150 is synthesized through a series of reactions involving the coordination of manganese ions with a modified alkylated pyridyl quaternary ammonium group at the meta position of the porphyrin ring . The synthetic route involves the use of pyridine quaternary ammonium water-soluble manganoporphyrin to mimic the Mn-SOD catalytic site . Industrial production methods have been improved to enhance drug stability and reduce costs by 90%, with the new synthetic this compound being stable at room temperature and under refrigerated conditions for up to 24 months .
Chemical Reactions Analysis
Structural Basis for Catalytic Activity
AEOL-10150 features a manganese-centered porphyrin core with four diethylimidazolium substituents (Fig. 1) . The Mn(III) oxidation state enables redox cycling, while the cationic imidazolium groups enhance solubility and cellular uptake .
Key structural attributes :
- Molecular formula:
- Molecular weight: 1,033.2 g/mol
- Coordination geometry: Square-planar Mn(III) porphyrin
Reactivity with Reactive Oxygen Species (ROS)
This compound acts as a broad-spectrum ROS scavenger via distinct mechanisms:
Superoxide (O2−\text{O}_2^-O2−) Disproportionation
Hydrogen Peroxide (H2O2\text{H}_2\text{O}_2H2O2) Decomposition
Lipid Peroxidation Inhibition
Peroxynitrite (ONOO−\text{ONOO}^-ONOO−) Scavenging
Nitrotyrosine Formation Suppression
Kinetic and Thermodynamic Parameters
Pharmacokinetics Influencing Reactivity
- Plasma half-life : ~2–4 hours (5 mg/kg dose, rodent models) .
- Brain penetration : Achieves 10–20% plasma concentration, critical for neuroprotection .
- Dose-dependent accumulation : 17–18 fold increase at 30 mg/kg/day .
In Vivo Reactivity Evidence
- Sulfur mustard toxicity : Reduces lung oxidative markers (MPO, 8-OHdG) by >50% .
- Chlorine-induced injury : Attenuates airway hyperresponsiveness and inflammation (5 mg/kg) .
- Mitochondrial protection : Reverses CEES-induced ROS in epidermal cells (50 µM) .
Stability and Degradation
- Chemical stability : Stable in aqueous solutions (pH 4–8) for >24 hours .
- Degradation products : Mn(II) porphyrin and chlorinated byproducts under acidic conditions .
This compound’s multifunctional reactivity positions it as a therapeutic candidate for pathologies involving oxidative stress. Its catalytic mechanism, broad substrate range, and demonstrated in vivo efficacy underscore its potential in countering chemical toxicants and chronic inflammatory diseases.
Scientific Research Applications
Medical Countermeasure for Radiation-Induced Lung Injury
AEOL-10150 has been extensively studied as a protective agent against radiation-induced lung injury (RILI). Research indicates that it significantly improves survival rates and mitigates lung damage following high-dose radiation exposure.
Case Study: Non-Human Primate Model
- In a study involving non-human primates exposed to lethal doses of radiation (10.74 Gy), administration of this compound for 60 days post-exposure doubled the survival rate from 25% to 50% at 180 days. The treatment also resulted in:
Treatment of Chemical-Induced Lung Injury
This compound has demonstrated efficacy in treating lung injuries caused by chemical agents, such as sulfur mustard and chlorine gas.
Case Study: Chlorine Gas Exposure
- In vivo studies showed that this compound effectively reduced markers of oxidative stress and inflammation in rats exposed to chlorine gas. Key findings included:
Neuroprotection Against Organophosphate Exposure
This compound has been investigated for its neuroprotective effects following exposure to organophosphates, which are known to induce oxidative stress and neuroinflammation.
Case Study: Organophosphate Exposure
- A study demonstrated that this compound could attenuate indices of oxidative stress and neuroinflammation in rat models following exposure to diisopropyl fluorophosphate (DFP). Results indicated:
Potential Applications in Chronic Respiratory Diseases
There is ongoing research into the potential use of this compound for chronic respiratory diseases characterized by oxidative stress, such as chronic obstructive pulmonary disease (COPD) and pulmonary fibrosis.
Research Insights
- Preliminary studies suggest that antioxidant therapy with this compound may help manage oxidative stress-related pathologies in chronic respiratory conditions, although further clinical trials are required to establish efficacy and safety in long-term use .
Pharmacokinetics and Dosage Optimization
Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use.
Key Findings on Dosage
- Studies have established that administering this compound once daily for a specified duration post-exposure maximizes its protective effects against both chemical and radiation-induced injuries. Optimal dosing schedules are critical for enhancing survival rates and minimizing tissue damage .
Data Table: Summary of this compound Applications
Mechanism of Action
The mechanism of action of AEOL-10150 involves its ability to scavenge a broad range of reactive oxygen species or free radicals . As a catalytic antioxidant, this compound mimics and thereby amplifies the body’s natural enzymatic systems for eliminating these damaging compounds . The molecular targets and pathways involved include the modulation of superoxide dismutase and catalase-like enzymes, which play a crucial role in neutralizing reactive oxygen and nitrogen species .
Comparison with Similar Compounds
AEOL-10150 is unique among metalloporphyrin catalytic antioxidants due to its broad-spectrum activity and stability . Similar compounds include AEOL-1114 and AEOL-11203, which also exhibit good lipophilicity and can pass through the blood-cerebrospinal fluid barrier upon oral administration . this compound stands out due to its enhanced stability and reduced production costs .
Biological Activity
AEOL-10150 is a synthetic antioxidant belonging to the metalloporphyrin class, designed to mimic the activity of superoxide dismutase (SOD). It has garnered attention for its potential therapeutic applications in mitigating oxidative stress-related injuries, particularly in the context of radiation exposure and inflammatory diseases.
This compound functions primarily by catalyzing the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen, thereby reducing oxidative stress in biological systems. This mechanism is crucial in preventing cellular damage associated with various pathological conditions, including radiation-induced lung injury and exposure to chemical agents such as sulfur mustard .
Biological Activity and Efficacy
Research has demonstrated that this compound exhibits significant biological activity across various models:
-
Radiation-Induced Lung Injury (RILI) :
- In a study involving irradiated rats, long-term administration of this compound at doses of 10 mg/kg/day and 30 mg/kg/day resulted in markedly reduced lung damage compared to controls. Histological evaluations showed decreased collagen deposition and structural damage in treated groups .
- Immunohistochemical analyses revealed a significant reduction in macrophage accumulation and oxidative stress markers in the lungs of animals receiving higher doses of this compound .
- Chemical Exposure :
- Chronic Inflammatory Conditions :
Study 1: Long-Term Administration in Radiation Models
- Objective : To evaluate the efficacy of this compound in reducing radiation-induced lung injury.
- Method : Irradiated rats were treated with varying doses of this compound (1, 10, 30 mg/kg/day) via osmotic mini-pumps.
- Results :
Study 2: Protective Effects Against Sulfur Mustard
- Objective : To assess the protective effects of this compound against chemical-induced oxidative stress.
- Method : Animal models exposed to sulfur mustard were treated with this compound.
- Results :
Data Table
Study Focus | Dose (mg/kg/day) | Key Findings | Statistical Significance |
---|---|---|---|
Radiation-Induced Lung Injury | 1 | Increased lung damage | p > 0.05 |
10 | Decreased collagen deposition | p < 0.01 | |
30 | Minimal intra-alveolar cells | p < 0.001 | |
Chemical Exposure (Sulfur Mustard) | N/A | Reduced lipid oxidation | p < 0.05 |
Q & A
Basic Research Questions
Q. What mechanisms underlie AEOL-10150’s antioxidant activity in mitigating oxidative stress?
this compound is a metalloporphyrin catalytic antioxidant that acts as a superoxide dismutase (SOD) mimetic, scavenging reactive oxygen species (ROS) such as superoxide radicals. Preclinical studies in SOD1 transgenic mice demonstrated its ability to reduce oxidative stress markers like 3-nitrotyrosine (3-NT) and malondialdehyde in spinal cord tissue, which correlate with improved motor neuron preservation and prolonged survival . Methodologically, these effects were quantified using immunohistochemistry, lipid peroxidation assays, and survival analysis in controlled animal trials.
Q. What experimental models are commonly used to evaluate this compound’s efficacy?
this compound has been tested in diverse preclinical models:
- Chemical injury : Sulfur mustard (SM) and chlorine (Cl₂) exposure in rodents, focusing on lung and skin protection .
- Radiation-induced lung injury (RILI) : Whole-thorax irradiated CBA/J mice, with survival and respiratory function (e.g., enhanced pause/Penh) as endpoints .
- Neurodegeneration : SOD1 transgenic mice for amyotrophic lateral sclerosis (ALS), assessing motor function and survival . These models prioritize histopathology, oxidative stress biomarkers, and longitudinal survival rates to validate efficacy .
Q. How are primary endpoints defined in this compound studies?
Endpoints vary by disease model:
- Acute toxicity : Reduction in pulmonary edema, inflammatory cytokines, and tissue necrosis (e.g., sulfur mustard exposure) .
- Chronic degeneration : Survival extension, motor function preservation, and oxidative stress marker suppression (e.g., ALS mice) .
- Radiation injury : 180-day survival post-irradiation and functional lung metrics (e.g., Penh) . Standardized protocols include blinded histopathological scoring and longitudinal behavioral assessments to minimize bias .
Advanced Research Questions
Q. How do researchers resolve contradictions between preclinical efficacy and clinical trial outcomes?
While this compound showed promise in ALS mice, human trials revealed limited translational success. A phase I trial in 25 ALS patients confirmed safety but did not establish clinical efficacy, leading to halted development despite preclinical meta-analyses ranking it as a top candidate . Methodological strategies to address this gap include:
- Dose extrapolation : Aligning animal dosing (e.g., 2.5–5 mg/kg/day in mice) with human pharmacokinetics .
- Biomarker validation : Correlating ROS suppression in animal models with human cerebrospinal fluid or plasma markers .
- Combination therapies : Testing this compound with adjuvants like histone deacetylase inhibitors to enhance efficacy .
Q. What methodological challenges arise in optimizing this compound dosing for radiation injury?
A dose-response study in CBA/J mice identified 25 mg/kg/day (subcutaneous, 28 days) as optimal for improving 180-day survival post-irradiation. Lower doses (5–10 mg/kg) showed no benefit, while higher doses (40 mg/kg) reduced efficacy, suggesting a narrow therapeutic window. Secondary endpoints like Penh (lung function) and histopathology were critical for validating dose-dependent effects . Researchers must balance toxicity risks and bioavailability, particularly when translating subcutaneous dosing to human routes .
Q. How can this compound’s efficacy in combination therapies be rigorously assessed?
In ALS mice, co-administration with phenylbutyric acid (a histone deacetylase inhibitor) synergistically improved motor function and survival . Methodological considerations include:
- Additive vs. synergistic effects : Using isobolographic analysis or Chou-Talalay models to quantify interaction magnitude .
- Timing of administration : Testing pre-/post-exposure regimens (e.g., this compound given 24 hours post-radiation in RILI studies) .
- Mechanistic overlap : Ensuring combination agents target distinct pathways (e.g., ROS scavenging + epigenetic modulation) .
Q. What regulatory strategies support this compound’s development under the FDA’s Animal Rule?
this compound’s development for radiation and chemical injury leverages the FDA’s Animal Rule, which requires efficacy data in two validated animal models and pharmacokinetic/pharmacodynamic (PK/PD) bridging to humans. For example, BARDA-funded studies used CBA/J mice and non-human primates to model lung injury, with survival and histopathology as primary endpoints . Researchers must also demonstrate mechanistic plausibility (e.g., ROS suppression) and establish dose equivalency across species .
Q. Methodological Resources
- Data Analysis : Use longitudinal survival analysis (Kaplan-Meier curves) and mixed-effects models for respiratory function metrics .
- Experimental Design : Employ randomized, blinded preclinical trials with vehicle controls to reduce bias .
- Translational Gaps : Cross-validate animal biomarkers (e.g., 3-NT levels) with human samples in early-phase trials .
Properties
CAS No. |
286475-30-7 |
---|---|
Molecular Formula |
C48H61Cl5MnN125+ |
Molecular Weight |
1038.2853 |
IUPAC Name |
Manganese(5+), [[2,2',2'',2'''-(21H,23H-porphine-5,10,15,20-tetrayl-kN21,kN22,kN23,kN24)tetrakis[1,3-diethyl-1H-imidazoliumato]](2-)]-, chloride (1:5), (SP-4-1)- |
InChI |
InChI=1S/C48H56N12.5ClH.Mn/c1-9-53-25-26-54(10-2)45(53)41-33-17-19-35(49-33)42(46-55(11-3)27-28-56(46)12-4)37-21-23-39(51-37)44(48-59(15-7)31-32-60(48)16-8)40-24-22-38(52-40)43(36-20-18-34(41)50-36)47-57(13-5)29-30-58(47)14-6;;;;;;/h17-32H,9-16H2,1-8H3;5*1H;/q+2;;;;;;+3 |
InChI Key |
XMYHQLIAYLLEKT-UHFFFAOYSA-N |
SMILES |
CCN1C=C[N+](CC)=C1/C(C2=CC=C3N2[Mn+]N4/C5=C(C6=[N+](CC)C=CN6CC)\C(C=C/7)=NC7=C3\C8=[N+](CC)C=CN8CC)=C9C=CC(/C(C%10=[N+](CC)C=CN%10CC)=C4/C=C5)=N\9.Cl.Cl.Cl.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AEOL-10150; AEOL 10150; AEOL10150 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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